1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

Catalog No.
S2854414
CAS No.
1564797-97-2
M.F
C7H8F2O2
M. Wt
162.136
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-...

CAS Number

1564797-97-2

Product Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethanone

Molecular Formula

C7H8F2O2

Molecular Weight

162.136

InChI

InChI=1S/C7H8F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2

InChI Key

DHRWTKCAKZZFGR-UHFFFAOYSA-N

SMILES

C1CC(=COC1)C(=O)C(F)F

Solubility

not available

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one is a heterocyclic compound characterized by its unique structure, which includes a dihydropyran ring and a difluoroethanone moiety. The compound has the molecular formula C8H8F2O and a molecular weight of approximately 178.15 g/mol. The presence of the dihydropyran ring contributes to its potential reactivity in various

Due to its functional groups. Notably, it can undergo nucleophilic addition reactions, particularly with organometallic reagents such as Grignard reagents. For example, the reaction of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one with phenylmagnesium bromide leads to the formation of a substituted tetrahydropyran derivative, showcasing its ability to form new carbon-carbon bonds through nucleophilic attack on the carbonyl carbon .

Additionally, it can react with various electrophiles due to the electron-withdrawing nature of the difluoro group, which increases the electrophilicity of adjacent carbon atoms. This characteristic allows for further functionalization and the synthesis of more complex structures.

The biological activity of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one has been explored in various studies. Compounds containing dihydropyran rings are often investigated for their potential as anti-inflammatory and anticancer agents. The difluoro substituent may enhance these properties by improving the compound's metabolic stability and bioavailability. Preliminary studies suggest that derivatives of this compound could inhibit specific enzymes involved in disease pathways, although further research is needed to elucidate its full pharmacological profile .

Synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one typically involves multi-step organic reactions:

  • Formation of Dihydropyran Ring: The initial step often includes cyclization reactions involving aldehydes or ketones with alcohols in acidic conditions to form the dihydropyran structure.
  • Difluoromethylation: The introduction of the difluoro group can be achieved via electrophilic fluorination methods or through the use of difluoromethylating agents such as difluoromethyl sulfonium salts.
  • Carbonyl Introduction: Finally, a carbonyl group can be introduced through oxidation reactions or acylation methods involving acyl chlorides or anhydrides.

These synthetic pathways allow for the production of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one in a laboratory setting .

The applications of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one are primarily found in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead structure for developing new drugs targeting inflammatory diseases or cancers.
  • Synthetic Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Several compounds share structural similarities with 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide0.96Contains sodium and additional keto groups
1-(Tetrahydro-2H-pyran-4-yl)ethanone0.77Lacks fluorine substituents; simpler structure
3-Methoxydihydro-2H-pyran-4(3H)-one0.73Contains a methoxy group instead of difluoromethyl
Dihydropyran0.80Basic structure without additional functionalization

These comparisons illustrate that while these compounds share a common dihydropyran framework, the presence or absence of specific substituents like fluorine or methoxy groups significantly influences their chemical behavior and potential applications .

XLogP3

1.4

Dates

Modify: 2024-04-14

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